[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two pyrazole rings, each substituted with an ethyl or methyl group at the 1-position and a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable amine source. The reaction is usually carried out in a solvent such as ethanol or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring positions[][4].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazol-5-amine
- 1-ethyl-1H-pyrazol-5-amine
- 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H17N5/c1-3-16-11(5-7-14-16)9-12-8-10-4-6-13-15(10)2/h4-7,12H,3,8-9H2,1-2H3 |
InChI Key |
XJDMOMHKQFWBNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC=NN2C |
Origin of Product |
United States |
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